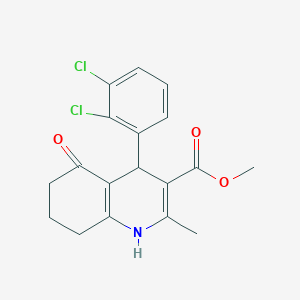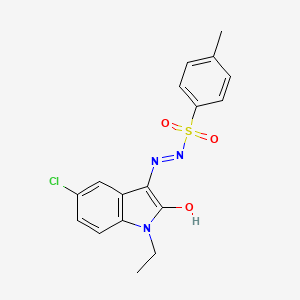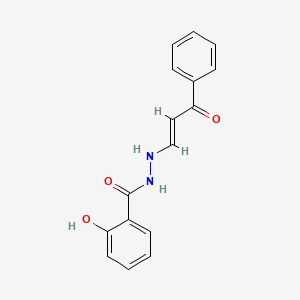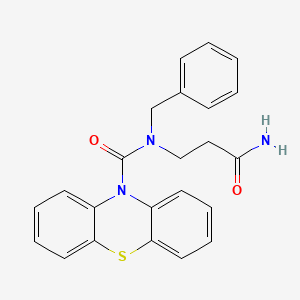![molecular formula C15H14ClFN2OS B5056710 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as CFTR-inhibitor-172, is a chemical compound that has been widely studied for its potential therapeutic applications in cystic fibrosis (CF) and other genetic diseases.
作用机制
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 inhibits the activity of CFTR by binding to a specific site on the protein known as the ATP-binding site. This prevents the protein from opening and closing properly, which reduces the transport of chloride ions across cell membranes. This can help alleviate the symptoms of CF, which are caused by the buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 can inhibit the activity of CFTR in a dose-dependent manner, with higher concentrations leading to greater inhibition. In vivo studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 can reduce the severity of lung disease in animal models of CF, as well as improve intestinal function and reduce inflammation.
实验室实验的优点和局限性
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of CFTR, which makes it a useful tool for studying the role of CFTR in various biological processes. Another advantage is that it has been extensively studied in vitro and in vivo, which provides a wealth of data on its biochemical and physiological effects. However, one limitation is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
未来方向
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172. One direction is to further investigate its potential therapeutic applications in CF and other genetic diseases. Another direction is to explore its mechanism of action in more detail, including the interactions between 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 and other proteins involved in chloride transport. Additionally, future research could focus on developing more potent and selective inhibitors of CFTR that could be used as potential therapeutics for CF and other diseases.
合成方法
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 was first synthesized by researchers at Vertex Pharmaceuticals in 2005. The synthesis process involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the intermediate 2-chloro-6-fluorobenzylthiourea, which is then reacted with 3-pyridinecarboxaldehyde and acetic anhydride to obtain 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172. The compound is typically obtained as a white crystalline powder with a purity of greater than 98%.
科学研究应用
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been extensively studied for its potential therapeutic applications in CF, a genetic disease that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been shown to inhibit the activity of CFTR, which can help alleviate the symptoms of CF.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-13-4-1-5-14(17)12(13)9-21-10-15(20)19-8-11-3-2-6-18-7-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGAHNQRIJPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)
![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)


![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)


![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)


![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)